molecular formula C15H15NO3 B1454220 2-(3,5-Dimethoxybenzoyl)-3-methylpyridine CAS No. 1187164-73-3

2-(3,5-Dimethoxybenzoyl)-3-methylpyridine

Cat. No. B1454220
M. Wt: 257.28 g/mol
InChI Key: ATASHCHDUBFEOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoyl chloride or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . Another synthesis route involves the reaction of 2-Iodopyridine and Formic acid with 3,5-Dimethoxyphenylboronic acid .

Scientific Research Applications

Synthesis and Chemical Interactions

2-(3,5-Dimethoxybenzoyl)-3-methylpyridine and related compounds have been actively studied in the field of organic chemistry, particularly in the synthesis of complex molecules and the study of their interactions. The compound's derivatives are involved in the creation of molecular complexes and adducts, showcasing the intricate interactions these molecules can have with different chemical entities.

  • Synthesis and Structural Analysis:

    • The compound has been involved in the synthesis of complex molecular structures. For instance, studies have focused on the synthesis and structural elucidation of coordination polymers involving similar compounds, analyzing how solvent choice influences the formation of these complex structures (Pedireddi & Varughese, 2004).
    • Moreover, it has played a role in the synthesis of pharmaceutical salts, with a focus on the crystallization process and the formation of salts in specific stoichiometric ratios, highlighting the compound's relevance in the field of pharmaceutical chemistry (Cvetkovski, Ferretti & Bertolasi, 2017).
  • Chemical Interaction and Properties:

    • The compound and its derivatives have been used to study the interaction of metal ions with humic-like models. These studies delve into the synthesis and characterization of adducts formed by polymeric complexes of similar compounds with heterocyclic bases, shedding light on the interaction modes and coordination geometry, crucial for understanding complex chemical behaviors (Erre, Micera, Gulinati & Cariati, 1992).
  • Molecular Dynamics and Kinetics:

    • Research has also focused on the light-triggered molecule-scale drug dosing devices, utilizing photolabile conjugates of similar compounds. This research is pivotal for developing advanced drug delivery systems, demonstrating the compound's potential in medical applications (McCoy, Rooney, Edwards, Jones & Gorman, 2007).
  • Innovative Applications in Supramolecular Chemistry:

    • The creation of ternary multicomponent crystals by exploiting charge-transfer interactions is another area where derivatives of 2-(3,5-Dimethoxybenzoyl)-3-methylpyridine have been studied. This research is crucial for understanding the formation of complex molecular architectures and can have implications in materials science and nanotechnology (Seaton, Blagden, Munshi & Scowen, 2013).

properties

IUPAC Name

(3,5-dimethoxyphenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-5-4-6-16-14(10)15(17)11-7-12(18-2)9-13(8-11)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATASHCHDUBFEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethoxybenzoyl)-3-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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